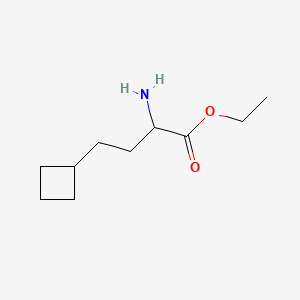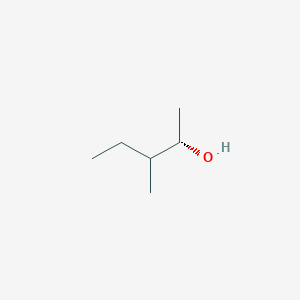
(2S)-3-methylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-Methylpentan-2-ol is an organic compound with the molecular formula C6H14O. It is a chiral secondary alcohol, meaning it has a carbon atom bonded to a hydroxyl group (-OH) and two other carbon atoms, with one of these carbons being part of a methyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2S)-3-Methylpentan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-methyl-2-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methyl-2-pentanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-3-Methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2-pentanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to form 3-methylpentane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-2-chloropentane.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 3-Methyl-2-pentanone.
Reduction: 3-Methylpentane.
Substitution: 3-Methyl-2-chloropentane.
Aplicaciones Científicas De Investigación
(2S)-3-Methylpentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including chiral drugs.
Industry: this compound is utilized in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (2S)-3-methylpentan-2-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze the oxidation of the alcohol to the corresponding ketone. The compound’s chiral nature allows it to participate in stereospecific reactions, influencing the outcome of asymmetric syntheses.
Comparación Con Compuestos Similares
(2R)-3-Methylpentan-2-ol: The enantiomer of (2S)-3-methylpentan-2-ol, differing in the spatial arrangement of atoms around the chiral center.
3-Methyl-2-pentanol: An isomer with the hydroxyl group on the second carbon but lacking chirality.
2-Methyl-2-pentanol: Another isomer with the hydroxyl group on the second carbon but with a different carbon chain arrangement.
Uniqueness: this compound’s uniqueness lies in its chiral nature, which makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Its specific spatial configuration allows for selective interactions in biological and chemical systems, distinguishing it from its isomers and other similar compounds.
Propiedades
Fórmula molecular |
C6H14O |
|---|---|
Peso molecular |
102.17 g/mol |
Nombre IUPAC |
(2S)-3-methylpentan-2-ol |
InChI |
InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3/t5?,6-/m0/s1 |
Clave InChI |
ZXNBBWHRUSXUFZ-GDVGLLTNSA-N |
SMILES isomérico |
CCC(C)[C@H](C)O |
SMILES canónico |
CCC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



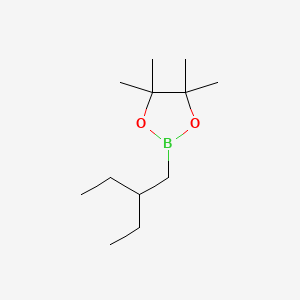

![1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15309322.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)
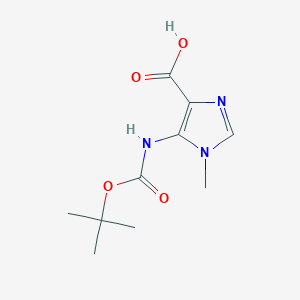
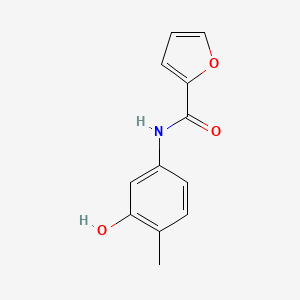

![(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B15309340.png)

![Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate](/img/structure/B15309355.png)

